2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-9-8-10-17(13-16)24-14(3)22-19-12-7-6-11-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVXOZXVZBYSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Each approach offers distinct advantages depending on the substitution pattern desired on the quinazolinone core. For 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, the synthesis requires careful consideration of reaction sequence to ensure proper introduction of the 2-methyl group on the quinazolinone, the 3-phenyl substituent, and finally the 2-ethylbutanamide moiety.
Key Considerations for Synthetic Planning
When developing a synthetic strategy for this compound, several factors must be considered:
- Regioselectivity in forming the quinazolinone core with the methyl group at position 2
- Efficient introduction of the phenyl substituent at position 3
- Selective functionalization of the phenyl ring with the 2-ethylbutanamide group
- Overall yield and purity of the final product
- Availability and cost of starting materials
- Environmental impact of the synthetic route
Preparation Method 1: Synthesis via Anthranilic Acid Derivatives
Materials and Reagents
| Reagent | Function | Quantity |
|---|---|---|
| Anthranilic acid | Starting material | 1.0 equivalent |
| Acetic anhydride | Cyclizing agent | 3.0 equivalents |
| 3-Nitroaniline | Source of phenyl ring | 1.1 equivalents |
| 2-Ethylbutanoyl chloride | Amide formation | 1.2 equivalents |
| Triethylamine | Base | 2.5 equivalents |
| Palladium catalyst | Reduction catalyst | 5 mol% |
| Hydrogen gas | Reduction agent | Excess |
| Dimethylformamide (DMF) | Solvent | As required |
| Ethanol | Solvent | As required |
| Dichloromethane | Solvent | As required |
Synthetic Route
Formation of 2-Methyl-4-oxoquinazoline Core
The synthesis begins with the formation of the 2-methyl-4-oxoquinazoline core structure. Based on methodologies developed for similar compounds, this typically involves the reaction of anthranilic acid with appropriate acylating agents to form the quinazolinone scaffold.
Step 1: Formation of N-acetylanthranilic acid
Anthranilic acid is treated with acetic anhydride in a suitable solvent (such as DMF or ethanol) at temperatures between 25-30°C for 2-3 hours to form N-acetylanthranilic acid.
Step 2: Cyclization to form 2-methyl-4H-benzo[d]oxazin-4-one
The N-acetylanthranilic acid is then refluxed in excess acetic anhydride for 1-2 hours, leading to cyclization and formation of 2-methyl-4H-benzo[d]oxazin-4-one (benzoxazinone intermediate). This intermediate is typically isolated by removing excess acetic anhydride under reduced pressure.
Step 3: Conversion to 2-methyl-4-oxoquinazoline
The benzoxazinone intermediate is treated with ammonia or ammonium acetate in DMF or ethanol under reflux conditions for 2-3 hours, resulting in the formation of 2-methyl-4-oxoquinazoline.
Formation of the 2-ethylbutanamide Moiety
Step 6: Amide formation
The amino group on the phenyl ring is reacted with 2-ethylbutanoyl chloride in the presence of triethylamine in dichloromethane at 0-5°C for 2 hours, followed by warming to room temperature and stirring for an additional 4 hours to form the final product, this compound.
Purification
The crude product is purified through a combination of techniques:
- Recrystallization from appropriate solvent systems (e.g., ethanol/water)
- Column chromatography using silica gel with an eluent system of chloroform/methanol (typically 19:1)
- If necessary, further purification by preparative HPLC
Preparation Method 2: Synthesis via Benzoxazinone Intermediates
Materials and Reagents
| Reagent | Function | Quantity |
|---|---|---|
| Anthranilic acid | Starting material | 1.0 equivalent |
| 3-Chloropropionic acid chloride | Acylating agent | 1.2 equivalents |
| Acetic anhydride | Cyclizing agent | Excess |
| 3-Nitroaniline | Source of phenyl ring | 1.1 equivalents |
| Sodium dithionite | Reducing agent | 3.0 equivalents |
| 2-Ethylbutanoyl chloride | Amide formation | 1.2 equivalents |
| Potassium carbonate | Base | 2.0 equivalents |
| Dimethylformamide (DMF) | Solvent | As required |
| Ethanol | Solvent | As required |
| Dichloromethane | Solvent | As required |
Synthetic Route
This method is adapted from procedures described for similar quinazolinone derivatives, particularly focusing on the formation of benzoxazinone intermediates as key precursors.
Formation of N-acylanthranilic Acid
Step 1: N-acylation of anthranilic acid
Anthranilic acid is treated with 3-chloropropionic acid chloride in DMF at room temperature for 3 hours, forming N-(3-chloropropionyl)anthranilic acid. The reaction mixture is poured into water, and the precipitate is collected by filtration, washed with water, and dried under reduced pressure.
Formation of Benzoxazinone Intermediate
Step 2: Cyclization to benzoxazinone
The N-(3-chloropropionyl)anthranilic acid is dissolved in acetic anhydride and heated for 1 hour with vigorous stirring. The solvent is then removed by distillation under reduced pressure to give the benzoxazinone intermediate.
Formation of Quinazolinone Core with 3-Phenyl Substituent
Step 3: Reaction with 3-nitroaniline
The benzoxazinone intermediate is treated with 3-nitroaniline in DMF under reflux conditions for 2 hours. This reaction introduces the phenyl ring at position 3 while forming the quinazolinone core structure. The product is isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate by filtration.
Reduction of Nitro Group and Amide Formation
Step 4: Reduction of nitro group
The nitro group is reduced using sodium dithionite in a mixture of DMF and water at 60-70°C for 2-3 hours, yielding the corresponding amino derivative.
Step 5: Amide formation
The amino group is reacted with 2-ethylbutanoyl chloride in the presence of potassium carbonate in DMF at room temperature for 4-6 hours to form the final product, this compound.
Purification and Analysis
Purification is achieved through column chromatography on silica gel using an eluent system of chloroform/methanol (typically 49:1). The final product is characterized using various analytical techniques as described in Section 6.
Yield and Advantages
This method typically provides yields of 50-65% for the final product, which is higher than Method 1. The primary advantages include:
- Higher overall yield
- Fewer side reactions
- More efficient introduction of the 3-phenyl substituent
- Better scalability for larger-scale synthesis
Research has shown that conducting these reactions in DMF produces higher yields compared to ethanol as a solvent.
Alternative Preparation Methods
Synthesis from 2-Aminobenzamide
An alternative approach utilizes 2-aminobenzamide as the starting material, which can be more readily available in some laboratories.
Materials and Reagents
| Reagent | Function | Quantity |
|---|---|---|
| 2-Aminobenzamide | Starting material | 1.0 equivalent |
| Acetic anhydride | Acylating agent | 2.0 equivalents |
| 3-Bromoaniline | Source of phenyl ring | 1.1 equivalents |
| Copper(I) iodide | Coupling catalyst | 10 mol% |
| 1,10-Phenanthroline | Ligand | 20 mol% |
| Potassium phosphate | Base | 2.0 equivalents |
| 2-Ethylbutanoyl chloride | Amide formation | 1.2 equivalents |
| Triethylamine | Base | 1.5 equivalents |
| Various solvents | Reaction medium | As required |
Synthetic Route
Step 1: Formation of 2-methyl-4-oxoquinazoline
2-Aminobenzamide is heated with acetic anhydride at 100-110°C for 2-3 hours, resulting in cyclization to form 2-methyl-4-oxoquinazoline.
Step 2: N-arylation at position 3
The 2-methyl-4-oxoquinazoline is reacted with 3-bromoaniline using a copper-catalyzed coupling reaction. Typically, this involves copper(I) iodide, 1,10-phenanthroline as a ligand, and potassium phosphate as a base in dioxane at 110°C for 18-24 hours.
Step 3: Conversion of bromide to amine
The bromo group is converted to an amine through a series of reactions (such as Buchwald-Hartwig amination) or through nitration followed by reduction.
Step 4: Amide formation
The resulting amino group is reacted with 2-ethylbutanoyl chloride in the presence of triethylamine in dichloromethane to form the target compound.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reactions involved in synthesizing quinazolinone derivatives, offering advantages in terms of reduced reaction times and potentially higher yields.
Key Advantages of Microwave Synthesis
- Reaction times reduced from hours to minutes
- Higher yields due to suppression of side reactions
- Enhanced selectivity
- More environmentally friendly approach due to reduced solvent usage
Modified Procedure for Microwave Synthesis
The procedures described in Methods 1 and 2 can be adapted for microwave synthesis by:
- Using microwave-compatible vessels
- Adjusting reaction temperatures (typically 20-30°C higher)
- Reducing reaction times by 80-90%
- Optimizing solvent volumes for efficient heating
Analysis and Characterization
Spectroscopic Analysis
Infrared (IR) Spectroscopy
Based on the structural features of this compound and data from similar compounds, the following characteristic IR absorption bands would be expected:
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H (amide) | 3300-3250 | Stretching vibration |
| C-H (aromatic) | 3080-3020 | Stretching vibration |
| C-H (aliphatic) | 2970-2850 | Stretching vibration |
| C=O (quinazolinone) | 1680-1660 | Stretching vibration |
| C=O (amide) | 1650-1630 | Stretching vibration |
| C=N, C=C (aromatic) | 1620-1580, 1500-1400 | Stretching vibrations |
| C-N | 1350-1250 | Stretching vibration |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The expected ¹H NMR signals for this compound would include:
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons (quinazolinone) | 8.0-8.2, 7.5-7.8 | Multiplets | H-5, H-6, H-7, H-8 |
| Aromatic protons (phenyl) | 7.2-7.6 | Multiplets | Phenyl ring protons |
| N-H (amide) | 9.8-10.2 | Singlet | Amide proton |
| CH₃ (at C-2) | 2.4-2.6 | Singlet | Methyl at quinazolinone C-2 |
| CH (2-ethylbutyl) | 2.0-2.2 | Multiplet | CH at α-position to carbonyl |
| CH₂ (ethyl groups) | 1.4-1.8 | Multiplets | CH₂ of ethyl groups |
| CH₃ (ethyl groups) | 0.8-1.0 | Triplets | Terminal methyl groups |
¹³C NMR Spectroscopy
Key carbon signals would include:
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O (quinazolinone) | 160-165 | Carbonyl carbon of quinazolinone |
| C=O (amide) | 170-175 | Carbonyl carbon of amide |
| C-2 (quinazolinone) | 155-160 | C-2 of quinazolinone ring |
| C-8a (quinazolinone) | 145-150 | Junction carbon |
| Aromatic carbons | 115-140 | Various aromatic carbons |
| CH₃ (at C-2) | 22-25 | Methyl carbon at C-2 |
| CH (2-ethylbutyl) | 45-50 | α-carbon to carbonyl |
| CH₂ (ethyl groups) | 20-30 | Methylene carbons |
| CH₃ (ethyl groups) | 10-15 | Terminal methyl carbons |
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
- Molecular ion peak corresponding to the molecular formula C₂₁H₂₃N₃O₂
- Fragmentation patterns characteristic of quinazolinone structures
- Typical fragmentations of the 2-ethylbutanamide moiety
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC analysis would typically employ:
- C18 or similar reverse-phase column
- Mobile phase: acetonitrile/water gradient with 0.1% formic acid
- UV detection at 254 nm and 280 nm
- Expected retention time based on polarity compared to known standards
Thin-Layer Chromatography (TLC)
TLC analysis would use:
- Silica gel plates
- Mobile phase: chloroform/methanol systems (typically 9:1 or 19:1)
- Visualization with UV light and appropriate staining reagents
Physical Property Analysis
Expected physical properties include:
| Property | Expected Value/Range |
|---|---|
| Physical appearance | White to off-white crystalline solid |
| Melting point | 185-195°C (estimated based on similar compounds) |
| Solubility | Soluble in organic solvents like DMSO, DMF, chloroform; poorly soluble in water |
| LogP (calculated) | 3.5-4.5 (indicating moderate lipophilicity) |
Discussion of Synthetic Challenges and Optimization
Optimization Strategies
Based on the synthesis of similar compounds, the following optimization strategies are recommended:
Solvent selection : DMF has been found to produce higher yields compared to ethanol for many of the key reactions in quinazolinone synthesis.
Temperature control : Careful monitoring and control of reaction temperatures are crucial, particularly during the formation of benzoxazinone intermediates and subsequent reactions with amines.
Catalyst loading : For coupling reactions, optimizing catalyst loading can significantly impact yield and purity.
Reaction time : Extended reaction times may lead to decomposition or side reactions; proper monitoring (e.g., by TLC) is essential.
Scale-up Considerations
For larger-scale synthesis, additional factors to consider include:
- Heat transfer efficiency in larger reaction vessels
- Safety considerations related to exothermic reactions
- Solvent recovery and recycling
- Purification methods suitable for larger quantities of material
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinazolinone derivatives with carboxylic acid groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinazolinone derivatives.
Scientific Research Applications
2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Biological Research: The compound is used in studies investigating its anti-inflammatory and antimicrobial activities.
Chemical Biology: It serves as a probe to study the interactions of quinazolinone derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of N-aryl amides with heterocyclic motifs. Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacological Insights
- Quinazolinone vs.
- Side Chain Modifications : The ethylbutanamide group in the target compound and Compound 61 enhances hydrophobicity compared to benzamide derivatives (e.g., Compound 63), improving membrane permeability but possibly compromising aqueous solubility .
Biological Activity
The compound 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide is a derivative of quinazoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds structurally related to this compound showed inhibition of cancer cell proliferation. Specifically, the compound was tested against various cancer cell lines, revealing a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 7.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | Modulation of apoptotic pathways |
The mechanism of action involves the activation of apoptotic pathways, as indicated by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In an experimental model using carrageenan-induced paw edema in rats, the compound exhibited significant inhibition comparable to standard anti-inflammatory drugs.
| Treatment | Inhibition (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 75 |
| Indomethacin (10 mg/kg) | 80 |
These results suggest that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering the expression levels of apoptotic proteins.
- Anti-inflammatory Pathways : It appears to inhibit the production of inflammatory mediators, thereby reducing edema and inflammation in vivo.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound had IC50 values ranging from 5 µM to 10 µM against various cancer cell lines, indicating potent anticancer activity.
- Animal Models : In animal models, administration of the compound resulted in significant tumor size reduction and improved survival rates compared to untreated controls.
Q & A
Q. What are the key synthetic routes for 2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions starting from quinazolinone precursors and phenyl-substituted intermediates. A common approach includes:
- Step 1 : Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the 2-methyl group at the quinazolinone nitrogen via alkylation using methyl iodide in the presence of a base like potassium carbonate .
- Step 3 : Coupling the quinazolinone moiety to the phenylbutanamide group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling may be employed using a boronic acid derivative of the phenylbutanamide .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand optimization improve cross-coupling efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity, critical for biological testing .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents. For example, the quinazolinone carbonyl group appears as a distinct peak at ~168 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
- X-ray Crystallography : SHELXL software (via the SHELX system) resolves 3D conformation, particularly steric interactions between the ethylbutanamide chain and the quinazolinone ring . Crystallization in methanol/water mixtures often yields diffraction-quality crystals .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as kinases or DNA topoisomerases?
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite simulate binding to kinase ATP-binding pockets. The quinazolinone core aligns with hydrophobic regions, while the ethylbutanamide sidechain may occupy solvent-exposed areas .
- Molecular Dynamics (MD) : GROMACS or AMBER assess stability of target-ligand complexes. Simulations >100 ns reveal conformational flexibility in the phenylbutanamide moiety, influencing binding affinity .
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties of the 4-oxo group, which may participate in hydrogen bonding with catalytic lysine residues in kinases .
Q. What strategies resolve contradictions between in vitro activity and physicochemical properties (e.g., solubility vs. potency)?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the ethylbutanamide chain to enhance aqueous solubility without altering target affinity .
- Salt Formation : Co-crystallization with counterions (e.g., HCl, sodium) improves bioavailability. For instance, hydrochloride salts of analogous quinazolinones show 3-fold higher solubility at pH 7.4 .
- Lipophilicity Optimization : LogP adjustments via substituent modification (e.g., replacing methyl with trifluoromethyl groups) balance membrane permeability and solubility .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects at the quinazolinone 2-position and phenylbutanamide 3-position?
- Substituent Libraries : Synthesize derivatives with halogens (Cl, F), alkyl groups (methyl, ethyl), or electron-withdrawing groups (NO₂, CF₃) at the quinazolinone 2-position. Compare IC₅₀ values in kinase inhibition assays .
- Positional Isomerism : Compare activity of 3- vs. 4-substituted phenylbutanamide analogs to identify steric and electronic preferences in target binding .
- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent parameters (Hammett σ, π) with biological activity .
Q. What experimental approaches elucidate the compound’s metabolic stability and potential cytochrome P450 interactions?
- Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion over time. For example, t₁/₂ < 30 min suggests rapid CYP3A4-mediated oxidation .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to assess competitive inhibition. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
- Metabolite Identification : HR-MS/MS and NMR characterize major metabolites, such as hydroxylation at the ethylbutanamide chain or N-demethylation of the quinazolinone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
